Cas no 1342667-71-3 (4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide)

4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide
- EN300-1106943
- 1342667-71-3
- AKOS013356487
-
- Inchi: 1S/C9H16N4O/c1-7-6-13(12-9(7)10)5-3-4-8(14)11-2/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14)
- InChI Key: LGZBIOWMDHSXEE-UHFFFAOYSA-N
- SMILES: O=C(CCCN1C=C(C)C(N)=N1)NC
Computed Properties
- Exact Mass: 196.13241115g/mol
- Monoisotopic Mass: 196.13241115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 72.9Ų
4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1106943-5g |
4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide |
1342667-71-3 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1106943-10.0g |
4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide |
1342667-71-3 | 10g |
$4729.0 | 2023-06-10 | ||
Enamine | EN300-1106943-0.1g |
4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide |
1342667-71-3 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1106943-2.5g |
4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide |
1342667-71-3 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1106943-1g |
4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide |
1342667-71-3 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1106943-10g |
4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide |
1342667-71-3 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1106943-0.05g |
4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide |
1342667-71-3 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1106943-5.0g |
4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide |
1342667-71-3 | 5g |
$3189.0 | 2023-06-10 | ||
Enamine | EN300-1106943-0.25g |
4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide |
1342667-71-3 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1106943-0.5g |
4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide |
1342667-71-3 | 95% | 0.5g |
$809.0 | 2023-10-27 |
4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide Related Literature
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
Additional information on 4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide
Introduction to 4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide (CAS No. 1342667-71-3)
4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide, identified by its CAS number 1342667-71-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a pyrazole core and an amide functional group, has garnered attention due to its structural versatility and potential biological activities. The pyrazole moiety is a well-known pharmacophore, frequently incorporated into drug candidates due to its ability to interact with biological targets such as enzymes and receptors. The presence of an amino group on the pyrazole ring and a methyl substituent further enhances its chemical diversity, making it a valuable scaffold for structure-activity relationship (SAR) studies.
The compound’s amide side chain, specifically the N-methylbutanamide moiety, contributes to its solubility and metabolic stability, which are critical factors in drug development. Amides are commonly found in biologically active molecules, often serving as key pharmacophoric elements in small molecule drugs. The N-methyl group introduces additional conformational flexibility, allowing for optimal binding interactions with biological targets. This structural feature has been exploited in the design of various therapeutic agents, including those targeting neurological disorders and inflammatory conditions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide with high precision. Studies have suggested that the compound may exhibit inhibitory activity against certain enzymes implicated in metabolic diseases and cancer. The pyrazole ring’s ability to form hydrogen bonds with polar residues in protein active sites makes it an effective tool for designing selective inhibitors. Furthermore, the amide group can engage in hydrophobic interactions, further stabilizing the compound’s binding to its target.
In vitro studies have demonstrated promising results regarding the biological activity of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide. Research has focused on its potential role as an antagonist or modulator of receptors involved in pain signaling and neurotransmission. The compound’s structural similarity to known pharmacological agents has prompted investigations into its efficacy in models of chronic pain and neurodegenerative diseases. Preliminary data indicate that it may interact with ion channels and G-protein coupled receptors (GPCRs), suggesting multiple avenues for therapeutic intervention.
The synthesis of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide involves multi-step organic reactions that highlight the compound’s synthetic accessibility. The pyrazole core can be synthesized via condensation reactions between hydrazine derivatives and α-haloketones or carbonyl compounds under controlled conditions. The subsequent introduction of the amino group at the 3-position and the N-methylbutanamide side chain can be achieved using established nucleophilic substitution and amide coupling techniques. This synthetic route underscores the compound’s feasibility for large-scale production, which is essential for preclinical and clinical studies.
The pharmacokinetic properties of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide are under active investigation to ensure its suitability for therapeutic applications. Metabolic stability studies have revealed that the compound exhibits moderate resistance to enzymatic degradation, suggesting a reasonable half-life in vivo. Additionally, its solubility profile indicates potential for oral administration, which would enhance patient compliance compared to injectable formulations. These characteristics make it an attractive candidate for further development into a novel drug entity.
Future research directions include exploring the compound’s potential in combination therapies, where it may synergize with existing drugs to enhance therapeutic outcomes. The pyrazole scaffold’s adaptability allows for modifications that could fine-tune its selectivity and potency against specific disease targets. Advances in genetic engineering and CRISPR technology may also enable researchers to generate animal models with altered receptor expression levels, providing more accurate assessments of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide’s efficacy.
The growing interest in 4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide reflects its potential as a versatile pharmacological tool. As research continues to uncover new biological functions of pyrazole derivatives, this compound is likely to play a significant role in addressing unmet medical needs. Its unique structural features offer opportunities for innovation across multiple therapeutic areas, making it a cornerstone of modern medicinal chemistry efforts.
1342667-71-3 (4-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylbutanamide) Related Products
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)



